5-O-Methylnaringenin

Description

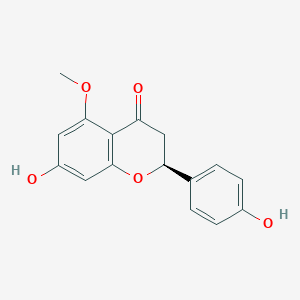

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZLMWSCLBFCBY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977353 | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61775-19-7 | |

| Record name | 5-O-Methylnaringenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61775-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-O-Methylnaringenin: A Comprehensive Physicochemical Profile for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylnaringenin, a naturally occurring flavanone, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a methylated derivative of naringenin, it exhibits modified physicochemical properties that can significantly influence its bioavailability and pharmacological activity. This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering crucial data and experimental insights for researchers in drug discovery and development.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | PubChem[1][2] |

| Molecular Weight | 286.28 g/mol | PubChem[1][2] |

| Canonical SMILES | COC1=CC(=CC2=C1C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)O | PubChem[1] |

| InChIKey | CWZLMWSCLBFCBY-ZDUSSCGKSA-N | PubChem[1] |

| Topological Polar Surface Area | 76 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| XLogP3-AA (Predicted LogP) | 2.2 | PubChem[1][2][3] |

Table 2: Experimental Physicochemical Properties of this compound and Naringenin

| Property | This compound | Naringenin (for comparison) | Source |

| Melting Point | Data not available | 251 °C | DrugBank[4], PubChem |

| Boiling Point | 555.9 °C at 760 mmHg | Data not available | ChemicalBook[5] |

| Flash Point | 212.4 °C | Data not available | ChemicalBook[5] |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). Specific quantitative data is limited. | Soluble in ethanol (~2.5 mg/ml), DMSO (~5 mg/ml), and DMF (~10 mg/ml). Sparingly soluble in aqueous buffers, with a solubility of approximately 0.50 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2). | Cayman Chemical[6], ResearchGate[2][7][8] |

| pKa | Data not available | pKa1: 7.05 ± 0.06, pKa2: 8.84 ± 0.08 | ResearchGate[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and extension of scientific findings. The following sections outline standardized methodologies for determining the key physicochemical properties of flavonoids like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination. For an accurate measurement, the temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Determination

Solubility is a crucial parameter for drug formulation and absorption.

Methodology: UV/Vis Spectrophotometry

-

Preparation of Standard Solutions: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., ethanol). A series of standard solutions of varying concentrations are prepared by diluting the stock solution.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. A calibration curve of absorbance versus concentration is plotted.

-

Equilibrium Solubility Measurement: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. An aliquot of the filtrate is diluted with the solvent, and its absorbance is measured at the λmax.

-

Calculation: The concentration of this compound in the saturated solution is determined from the calibration curve.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Spectrophotometric pH-Titration

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffered solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Spectrophotometric Measurement: A constant volume of the this compound stock solution is added to each buffered solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

Biological Context and Signaling Pathways

While direct experimental evidence for the interaction of this compound with specific signaling pathways is still emerging, the extensive research on its parent compound, naringenin, provides valuable insights. Methylation can alter the biological activity of flavonoids, often enhancing their bioavailability and interaction with cellular targets.[9][10][11] Naringenin is known to modulate key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation, including the PI3K/AKT and MAPK pathways.[12][13][14][15][16][17][18][19][20][21]

Hypothetical Involvement in the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Naringenin has been shown to inhibit the PI3K/AKT pathway, leading to apoptosis in cancer cells. It is plausible that this compound may exert similar or enhanced effects on this pathway.

Hypothetical Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Naringenin has been reported to modulate MAPK signaling, often leading to anti-inflammatory and anti-cancer effects. This compound may share these properties.

Experimental Workflow for Bioactivity Screening

To investigate the biological effects of this compound and validate its interaction with signaling pathways, a structured experimental workflow is essential.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties, offering essential data for computational modeling, formulation development, and pharmacokinetic studies. While further experimental validation of some properties and direct investigation into its biological mechanisms of action are warranted, the information compiled herein serves as a valuable resource for advancing the research and development of this compound-based therapeutics.

References

- 1. This compound | C16H14O5 | CID 182315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naringenin 5-methyl ether | C16H14O5 | CID 188424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naringenin | C15H12O5 | CID 439246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 61775-19-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro‑death autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

5-O-Methylnaringenin: A Natural Flavonoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylnaringenin, a naturally occurring flavanone, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a methylated derivative of naringenin, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of this compound, covering its natural sources, biosynthesis, chemical and physical properties, and detailed insights into its pharmacological effects and mechanisms of action. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, experimental protocols, and visual representations of key biological pathways.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health. Among these, naringenin and its derivatives have been the subject of extensive research. This compound, a specific O-methylated flavanone, has been identified in various plant species, including Boesenbergia rotunda and Alpinia pinnanensis. The methylation of flavonoids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance their bioavailability and therapeutic efficacy. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its further investigation and potential translation into clinical applications.

Chemical and Physical Properties

This compound, also known as (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one, possesses a distinct chemical structure that dictates its biological activity. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61775-19-7 | |

| Molecular Formula | C₁₆H₁₄O₅ | |

| Molecular Weight | 286.28 g/mol | |

| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one | |

| Melting Point | 231-232 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Appearance | White to off-white powder |

Natural Sources and Biosynthesis

This compound is a secondary metabolite found in a variety of plants. Its biosynthesis originates from the general flavonoid pathway, which begins with the amino acid phenylalanine.

Biosynthesis of the Naringenin Backbone

The biosynthesis of the precursor, naringenin, is a well-established pathway in plants. It commences with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. This intermediate is subsequently converted to p-coumaroyl-CoA. The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), forms naringenin chalcone. Finally, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.

O-Methylation of Naringenin

The final step in the formation of this compound is the regiospecific methylation of the hydroxyl group at the C5 position of the naringenin molecule. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. While the specific enzyme responsible for the 5-O-methylation of naringenin has not been definitively characterized in all plant species, research on related flavonoids suggests the involvement of specific flavonoid O-methyltransferases. For instance, naringenin 7-O-methyltransferase (NOMT) has been identified in rice and is responsible for the biosynthesis of sakuranetin. It is plausible that a distinct OMT with specificity for the 5-hydroxyl group of naringenin exists in plants that produce this compound.

Biological Activities and Mechanisms of Action

While much of the existing research has focused on the parent compound, naringenin, emerging evidence suggests that this compound shares and, in some cases, may possess enhanced biological activities.

Anti-inflammatory Activity

Naringenin is known to exert potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A study on methyl derivatives of flavanone demonstrated their ability to inhibit nitric oxide (NO) production and modulate pro-inflammatory cytokine secretion in LPS-stimulated macrophages. It is hypothesized that this compound acts through similar mechanisms.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions. While O-methylation can sometimes reduce the radical scavenging capacity of a flavonoid by blocking a free hydroxyl group, it can also increase its lipophilicity, potentially enhancing its ability to protect cellular membranes from lipid peroxidation. Naringenin has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anticancer Activity

Naringenin has demonstrated anticancer effects in various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis. These effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The methylation of naringenin may influence its anticancer potency.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound is a critical determinant of its therapeutic efficacy. While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically for this compound are limited, data from its parent compound, naringenin, provide valuable insights. Naringenin exhibits low oral bioavailability, primarily due to extensive first-pass metabolism in the intestine and liver, where it undergoes glucuronidation and sulfation. The methylation at the 5-O position is expected to increase the lipophilicity of naringenin, which could potentially enhance its absorption and alter its metabolic fate. Further studies are required to fully elucidate the pharmacokinetic profile of this compound.

Experimental Protocols

This section provides an overview of methodologies that can be adapted for the study of this compound.

Extraction and Isolation

A general protocol for the extraction and isolation of flavonoids from plant material can be adapted for this compound.

Protocol:

-

Sample Preparation: The plant material is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent (e.g., methanol, ethanol) using maceration or Soxhlet extraction.

-

Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC).

Quantification by HPLC

A reversed-phase HPLC method can be developed and validated for the quantification of this compound in plant extracts and biological samples.

Table 2: Example HPLC Method Parameters for Flavonoid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 288 nm for naringenin) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

NO Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vivo Anticancer Assay (Xenograft Mouse Model)

Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomly assigned to treatment groups and administered this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its enhanced lipophilicity compared to naringenin may translate to improved bioavailability and therapeutic efficacy. Future research should focus on elucidating the specific enzymes involved in its biosynthesis, conducting comprehensive pharmacokinetic and metabolism studies, and performing detailed in vitro and in vivo experiments to fully characterize its pharmacological profile and mechanisms of action. The development of robust and validated analytical methods is also crucial for its accurate quantification in various matrices. The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent.

Unveiling the Molecular Targets of 5-O-Methylnaringenin: A Technical Guide to Identification and Validation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-O-Methylnaringenin, a methoxylated derivative of the citrus flavonoid naringenin, presents a compelling case for drug discovery due to the enhanced bioavailability and metabolic stability often associated with methylation. However, a comprehensive survey of the scientific literature reveals a notable scarcity of direct target identification and validation studies specifically for this compound. In contrast, its parent compound, naringenin, has been the subject of extensive research, yielding a wealth of information regarding its molecular targets and mechanisms of action. This guide will leverage the extensive knowledge of naringenin as a scientifically grounded proxy to illuminate the probable biological landscape of this compound. We will delve into the established targets of naringenin, the signaling pathways it modulates, and the detailed experimental protocols employed for such discoveries. This approach provides a robust framework for initiating and advancing research into the therapeutic potential of this compound.

Inferred Biological Targets of this compound based on Naringenin Studies

Naringenin is a pleiotropic molecule, interacting with a multitude of cellular targets to exert its anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Due to the structural similarity, it is hypothesized that this compound may share many of these targets. The primary molecular interactions of naringenin can be categorized by the cellular processes they influence.

1.1. Anti-inflammatory and Immunomodulatory Targets

Naringenin is a potent modulator of inflammatory pathways.[1] Its anti-inflammatory effects are attributed to its interaction with key signaling molecules and enzymes that govern the inflammatory response.

-

Nuclear Factor-kappa B (NF-κB): Naringenin has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[2]

-

Mitogen-Activated Protein Kinases (MAPKs): The activity of MAPKs, including ERK1/2 and JNK, which are crucial for pro-inflammatory cytokine production, is modulated by naringenin.[1]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): Naringenin can inhibit the activity of these enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[2]

-

Pro-inflammatory Cytokines and Chemokines: Naringenin treatment has been demonstrated to reduce the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

1.2. Anti-cancer Targets

The anti-cancer properties of naringenin are linked to its ability to influence cell proliferation, apoptosis, and angiogenesis.[3]

-

PI3K/Akt Signaling Pathway: Naringenin has been found to directly bind to the p85α subunit of PI3K, thereby inhibiting the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.[4][5]

-

Matrix Metalloproteinases (MMPs): The expression and activity of MMPs, such as MMP-9, which are involved in tumor invasion and metastasis, are suppressed by naringenin.[4][5]

-

Apoptotic Machinery: Naringenin can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Tumor Suppressor Proteins: Studies have shown that naringenin can upregulate the expression of tumor suppressors like p53 and ERα in breast cancer stem cells.[6]

1.3. Neuroprotective Targets

Naringenin exhibits neuroprotective effects through its antioxidant and anti-inflammatory actions in the central nervous system.

-

Oxidative Stress Pathways: Naringenin can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby protecting neurons from oxidative damage.[2]

-

Neuroinflammatory Pathways: By inhibiting microglial activation and the production of pro-inflammatory mediators in the brain, naringenin can mitigate neuroinflammation.

Quantitative Data on Naringenin's Biological Activity

The following tables summarize key quantitative data from various in vitro and in vivo studies on naringenin, offering insights into its potency and efficacy.

Table 1: In Vitro Efficacy of Naringenin

| Target/Process | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| PI3K/Akt Pathway | MH-S (Alveolar Macrophages) | Western Blot | 100 µM (significant inhibition) | [4][5] |

| MMP-9 Secretion | MH-S (Alveolar Macrophages) | ELISA | 100 µM (significant reduction) | [4][5] |

| Cell Viability | Breast Cancer Stem Cells (Mammospheres) | Cytotoxicity Assay | Cytotoxic effects observed | [6] |

| Mammosphere Formation | MCF-7 | Mammosphere Forming Potential Assay | Inhibition observed | [6] |

| Colony Formation | MCF-7 | Clonogenic Survival Assay | Inhibition observed | [6] |

| Cell Migration | MCF-7 | Scratch Wound-Healing Assay | Inhibition observed | [6] |

Table 2: In Vivo Efficacy of Naringenin

| Disease Model | Animal Model | Dosage | Outcome | Reference |

| Methotrexate-induced Oxidative Injury | Mice | 10 mg/kg B.wt (oral) | Counteracted oxidative stress, reduced renal and hepatotoxicity | [7] |

| Precancerous Colon Lesions | Wistar Rats | Not specified | Decreased lipid peroxidation, ROS generation, and TNF-α levels | [3] |

| Cyclophosphamide-mediated Hepatotoxicity | Rats | Not specified | Decreased oxidative stress, fibrosis, and inflammation | [3] |

Experimental Protocols for Target Identification and Validation

The identification and validation of small molecule targets are critical steps in drug discovery. The following are detailed methodologies commonly employed in this process, which would be applicable to the study of this compound.

3.1. Target Identification

-

Affinity Chromatography / Pull-down Assays: This is a classic method for identifying direct binding partners of a small molecule.[8]

-

Probe Synthesis: this compound is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) or is immobilized on a solid support like agarose beads.[8]

-

Incubation: The synthesized probe is incubated with a cell lysate or tissue extract to allow for the formation of probe-target complexes.

-

Affinity Purification: The complexes are captured using the affinity tag (e.g., streptavidin beads for a biotinylated probe).[8]

-

Elution and Identification: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.[8]

-

-

Photo-affinity Labeling: This technique is used to create a covalent bond between the small molecule and its target, which is particularly useful for capturing transient or weak interactions.[9]

-

Probe Design: A photo-reactive group is incorporated into the structure of this compound.

-

Cross-linking: Upon exposure to UV light, the photo-reactive group is activated, forming a covalent bond with the target protein.

-

Identification: The covalently labeled proteins are then identified using standard proteomic techniques.[9]

-

3.2. Target Validation

-

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in a cellular context without the need for chemical modifications of the compound.[10][11][12][13][14]

-

Treatment: Intact cells or cell lysates are treated with this compound.

-

Thermal Challenge: The samples are heated to a range of temperatures to induce protein denaturation.

-

Quantification: The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.[12][14]

-

-

In Vitro Kinase Assays: If a kinase is a putative target, its activity can be directly measured in the presence of this compound.

-

Reaction Setup: The purified kinase, its substrate, and ATP are incubated with varying concentrations of the compound.

-

Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radio-labeled ATP or specific antibodies.

-

-

In Vivo and In Vitro Functional Assays: These assays are designed to confirm that the interaction between the compound and its target leads to a measurable biological effect.

-

Gene Silencing/Overexpression: The expression of the target protein is knocked down (e.g., using siRNA) or overexpressed in cells. The effect of this compound is then assessed. A diminished or enhanced effect of the compound in these modified cells can validate the target.

-

Animal Models: In animal models of disease, the administration of this compound should produce a therapeutic effect that correlates with the modulation of the identified target.[15]

-

Visualizing Pathways and Workflows

4.1. Signaling Pathways Modulated by Naringenin

Caption: Signaling pathways modulated by naringenin.

4.2. Experimental Workflow for Target Identification and Validation

References

- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking Studies of Naringenin and its Protective Efficacy against Methotrexate Induced Oxidative Tissue Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Evaluation of 5-O-Methylnaringenin

Introduction 5-O-Methylnaringenin is a methoxylated derivative of naringenin, a prominent flavonoid found in citrus fruits. Naringenin has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] These effects are attributed to its ability to modulate various cellular signaling pathways.[2][3] Methoxylation can potentially enhance the metabolic stability and bioavailability of flavonoids, making this compound a compound of significant interest for drug development.

These application notes provide a comprehensive protocol for conducting in vitro cell culture assays to evaluate the cytotoxic and anti-inflammatory potential of this compound. The provided methodologies are based on established protocols for its parent compound, naringenin, and serve as a robust starting point for detailed investigation.

Mechanism of Action (Based on Naringenin) Naringenin exerts its biological effects by interacting with multiple key signaling pathways. In cancer, it is known to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis.[4] This is often achieved by modulating the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and growth.[1][2] Naringenin can also trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (Bax, Caspases) and anti-apoptotic (Bcl-2) proteins.[4][5]

In the context of inflammation, naringenin has been shown to suppress the inflammatory response by inhibiting the NF-κB signaling pathway.[4][6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7][8] Furthermore, it can activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant defense system.[9]

Caption: Key signaling pathways modulated by Naringenin.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the parent compound, naringenin, in various cancer cell lines. This data is crucial for designing the dose-response experiments for this compound, providing a likely effective concentration range.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| MCF-7 | Breast Cancer | 400 | [5] |

| T47D | Breast Cancer | 500 | [5] |

| HT-29 | Colon Cancer | 780 - 880 | [5] |

| PC-12 | Pheochromocytoma | 780 - 880 | [5] |

Experimental Protocols

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on cultured cells. The assay quantifies cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the IC50 value of this compound in a selected cancer cell line (e.g., MCF-7) after 72 hours of treatment.

Materials:

-

Cell Line: Human cancer cell line (e.g., MCF-7, HT-29).

-

Reagents:

-

This compound (powder).

-

Dimethyl sulfoxide (DMSO), cell culture grade.

-

Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).[10]

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%).[10]

-

-

Equipment & Consumables:

-

Sterile 96-well flat-bottom cell culture plates.

-

Laminar flow hood.

-

CO2 incubator (37°C, 5% CO2, humidified atmosphere).[10]

-

Microplate reader with a 570 nm filter.

-

Multichannel pipette.

-

Sterile pipette tips and centrifuge tubes.

-

Procedure:

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of this compound by dissolving the required amount in DMSO.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture cells until they reach 70-80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[11]

-

Incubate the plate for 24 hours to allow the cells to attach.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A common concentration range to start with, based on naringenin data, would be 10, 50, 100, 250, 500, and 800 µM.

-

Include the following controls on the plate:

-

Untreated Control: Wells with cells in medium only.

-

Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

-

Blank Control: Wells with medium only (no cells) for background absorbance.

-

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

-

-

MTT Assay Execution:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

-

Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Untreated - Abs_Blank)] x 100

-

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression (dose-response curve) analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[13]

-

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]

- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico and in vitro chemometrics, cell toxicity and permeability of naringenin 8-sulphonate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Naringenin in Animal Models of Inflammation

Disclaimer: Information regarding the specific use of 5-O-Methylnaringenin in animal models of inflammation is limited in the available scientific literature. The following application notes and protocols are based on the extensive research conducted on its parent compound, Naringenin . Naringenin is a closely related flavanone with well-documented anti-inflammatory properties. The methodologies and principles outlined below can serve as a robust foundation for researchers designing studies to investigate this compound.

Application Notes

Introduction

Naringenin (4',5,7-trihydroxyflavanone) is a natural flavanone predominantly found in citrus fruits that has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties in numerous preclinical studies.[1][2] Its therapeutic potential has been investigated in various animal models of inflammatory diseases, including colitis, inflammatory pain, neuroinflammation, and skin inflammation.[3][4][5][6]

The primary mechanism of action for naringenin's anti-inflammatory effects involves the modulation of key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8][9] By inhibiting these pathways, naringenin effectively reduces the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[5][10]

Mechanism of Action: Key Signaling Pathways

1.2.1. Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a critical regulator of the inflammatory response.[3] In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus.[3] In the nucleus, it triggers the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, and COX-2.[3][6][10]

Naringenin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[3] This action sequesters the NF-κB complex in the cytoplasm, thereby blocking the transcription of pro-inflammatory target genes and reducing the inflammatory cascade.[3][8]

1.2.2. Modulation of MAPK Signaling Pathways The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[7][11] Naringenin has been observed to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[9][12] By inhibiting these MAPK pathways, naringenin further downregulates the expression of inflammatory mediators.[12]

Quantitative Data Summary

The anti-inflammatory effects of naringenin have been quantified in various animal models. The tables below summarize key findings.

Table 1: Effect of Naringenin on Pro-Inflammatory Cytokines in Animal Models

| Animal Model | Inflammatory Stimulus | Naringenin Dose | Cytokine | Percent Reduction vs. Control | Reference |

| Murine Colitis | Dextran Sulfate Sodium (DSS) | 50 mg/kg | TNF-α | ~50% | [3] |

| Murine Colitis | Dextran Sulfate Sodium (DSS) | 50 mg/kg | IL-6 | ~60% | [3] |

| Inflammatory Pain | Carrageenan | 50 mg/kg | TNF-α | Significant Reduction | [4] |

| Inflammatory Pain | Carrageenan | 50 mg/kg | IL-1β | Significant Reduction | [4] |

| Allergic Asthma | Ovalbumin (OVA) | Not specified | IL-5 | Significant Reduction | [13] |

| LPS-Induced Liver Injury | Lipopolysaccharide (LPS) | Not specified | IL-1β, IL-6, TNF-α | Significant Reduction | [14] |

Table 2: Effect of Naringenin on Other Inflammatory Markers

| Animal Model | Inflammatory Stimulus | Naringenin Dose | Marker | Effect | Reference |

| Murine Colitis | DSS | 50 mg/kg | iNOS, COX-2 mRNA | Significantly Decreased | [3] |

| Inflammatory Pain | Carrageenan | 16.7-150 mg/kg | Paw Edema | Significantly Reduced | [1][4] |

| Skin Inflammation | Oleic Acid | Not specified | MDA | Decreased | [6] |

| Skin Inflammation | Oleic Acid | Not specified | SOD, CAT | Increased | [6][15] |

| Diabetic Retinopathy | Streptozotocin (STZ) | Not specified | NF-κB p65 | Decreased | [16] |

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a classic model for acute inflammation, primarily used to evaluate the efficacy of anti-inflammatory agents.[1][17]

Materials:

-

Male Wistar rats (150-200 g)

-

Naringenin (or this compound)

-

Vehicle (e.g., 1% Carboxymethyl Cellulose - CMC)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Standard drug (e.g., Diclofenac Sodium, 6 mg/kg)[17]

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Divide rats into groups (n=6 per group):

-

Group I: Vehicle Control (1% CMC)

-

Group II: Standard Drug (Diclofenac Sodium)

-

Group III: Naringenin (e.g., 50 mg/kg, p.o.)

-

Group IV: Naringenin (e.g., 100 mg/kg, p.o.)[1]

-

-

Compound Administration: Administer the test compounds or vehicle orally 30-60 minutes prior to carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics human ulcerative colitis and is used to study intestinal inflammation.[3]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Naringenin (or this compound)

-

Dextran Sulfate Sodium (DSS, 3-5% w/v in drinking water)

-

ELISA kits for TNF-α and IL-6

-

Materials for histology (formalin, paraffin, H&E stain)

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize mice and divide into groups:

-

Group I: Control (regular drinking water)

-

Group II: DSS only

-

Group III: DSS + Naringenin (e.g., 50 mg/kg/day, p.o.)

-

-

Induction and Treatment:

-

Provide DSS in drinking water for 7 consecutive days to induce colitis in Groups II and III.

-

Administer naringenin or vehicle orally once daily for the duration of the study (can be prophylactic or therapeutic).

-

-

Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).

-

Sample Collection: On day 8, euthanize the mice.

-

Collect colon tissue. Measure its length.

-

Fix a distal portion of the colon in 10% formalin for histological analysis.

-

Homogenize the remaining colon tissue to prepare lysates for cytokine analysis.

-

-

Analysis:

-

Histology: Prepare H&E stained slides and score for inflammation severity, ulceration, and epithelial damage.[3]

-

Cytokine Measurement: Quantify TNF-α and IL-6 levels in the colon tissue lysates using ELISA kits according to the manufacturer's instructions.[3]

-

Western Blot: Analyze protein expression of p-p65, p-IκBα, and TLR4 in colon tissue lysates to assess NF-κB pathway activation.[3]

-

Visualizations: Diagrams and Workflows

Diagram 1: Naringenin's Inhibition of the NF-κB Signaling Pathway

Caption: Naringenin inhibits the NF-κB pathway by blocking IκBα degradation.

Diagram 2: Naringenin's Modulation of the MAPK Signaling Pathway

Caption: Naringenin suppresses inflammation by inhibiting MAPK phosphorylation.

Diagram 3: General Experimental Workflow for Evaluating Naringenin

Caption: Workflow for in vivo anti-inflammatory studies of Naringenin.

References

- 1. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naringenin: A flavanone with anti-inflammatory and anti-infective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringenin reduces inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beneficial effects of naringenin and morin on interleukin-5 and reactive oxygen species production in BALB/c mice with ovalbumin-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naringenin Prevents Oxidative Stress and Inflammation in LPS-Induced Liver Injury through the Regulation of LncRNA-mRNA in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of immunomodulatory properties of naringenin on the inhibition of inflammation and oxidative stress in autoimmune disease models: a systematic review and meta-analysis of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-O-Methylnaringenin for Neuroprotection Experimental Models

Introduction

Recent scientific inquiry into the neuroprotective potential of flavonoids has identified 5-O-Methylnaringenin (5-OMN) as a compound of interest. As a methylated derivative of naringenin, 5-OMN is hypothesized to possess enhanced bioavailability, making it a promising candidate for therapeutic development in the context of neurodegenerative diseases. This document provides an overview of the current, albeit limited, understanding of 5-OMN's neuroprotective effects and outlines detailed experimental protocols based on the extensive research conducted on its parent compound, naringenin. These protocols are intended to serve as a foundational guide for researchers investigating the neuroprotective mechanisms of 5-OMN in various experimental models of neurological disorders.

While direct experimental data on this compound in neuroprotection is not yet widely available in published literature, the following sections detail the established neuroprotective activities of the closely related flavanone, naringenin. It is anticipated that 5-OMN may exhibit similar or potentially enhanced activities due to its structural modifications. The provided protocols are therefore adapted from validated naringenin studies and can be applied to the investigation of 5-OMN.

Part 1: Application Notes for Naringenin (as a proxy for this compound)

Naringenin has demonstrated significant neuroprotective effects across a range of experimental models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4] Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties.[3][5][6]

Key Neuroprotective Mechanisms:

-

Antioxidant Activity: Naringenin effectively scavenges free radicals and upregulates endogenous antioxidant defense mechanisms. It has been shown to increase the levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby mitigating oxidative stress-induced neuronal damage.[6]

-

Anti-inflammatory Effects: Naringenin inhibits pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] By downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, naringenin helps to quell neuroinflammation, a common pathological feature of many neurodegenerative disorders.[6]

-

Anti-apoptotic Activity: Naringenin has been observed to modulate apoptosis-related proteins, such as the Bcl-2 family, and inhibit caspase activation, thereby preventing programmed cell death of neurons.[1][2]

-

Modulation of Signaling Pathways: Research has implicated naringenin in the modulation of several crucial signaling pathways involved in neuronal survival and function, including the PI3K/Akt and Nrf2 pathways.[2][6]

Experimental Models:

The neuroprotective effects of naringenin have been validated in the following experimental models:

-

In Vitro Models:

-

In Vivo Models:

-

Alzheimer's Disease: Rodent models with induced amyloid-beta toxicity or transgenic models.[2][6]

-

Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) induced models in mice or rats.[7][8]

-

Ischemic Stroke: Middle cerebral artery occlusion (MCAO) models in rats.[2][4]

-

Part 2: Quantitative Data Summary (Based on Naringenin Studies)

The following tables summarize representative quantitative data from studies on naringenin, which can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Effects of Naringenin on Biochemical Markers in a Parkinson's Disease Model (MPTP-induced)

| Parameter | Control | MPTP-Treated | MPTP + Naringenin (50 mg/kg) | MPTP + Naringenin (100 mg/kg) |

| Dopamine (ng/mg protein) | 15.2 ± 1.3 | 6.8 ± 0.7 | 10.5 ± 0.9 | 13.1 ± 1.1 |

| Superoxide Dismutase (U/mg protein) | 12.4 ± 1.1 | 7.1 ± 0.6 | 9.8 ± 0.8 | 11.5 ± 1.0 |

| Malondialdehyde (nmol/mg protein) | 2.1 ± 0.2 | 4.8 ± 0.4 | 3.2 ± 0.3 | 2.5 ± 0.2 |

| TNF-α (pg/mg protein) | 25.6 ± 2.3 | 58.2 ± 5.1 | 38.9 ± 3.5 | 30.1 ± 2.7 |

Table 2: Effects of Naringenin on Infarct Volume and Neurological Deficit in a Stroke Model (MCAO)

| Group | Infarct Volume (%) | Neurological Score (0-4) |

| Sham | 0 | 0 |

| MCAO | 35.4 ± 3.1 | 3.2 ± 0.3 |

| MCAO + Naringenin (50 mg/kg) | 18.2 ± 2.5 | 1.8 ± 0.2 |

| MCAO + Naringenin (100 mg/kg) | 12.5 ± 1.9 | 1.1 ± 0.1 |

Part 3: Detailed Experimental Protocols (Adapted for this compound)

These protocols are based on established methodologies for naringenin and should be optimized for this compound.

Protocol 1: In Vitro Neuroprotection Assay against Amyloid-Beta (Aβ) Toxicity

Objective: To assess the protective effect of 5-OMN on Aβ-induced cytotoxicity in SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Amyloid-beta 1-42 (Aβ42) peptide

-

This compound (5-OMN)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Aβ42 Preparation: Prepare aggregated Aβ42 by dissolving the peptide in sterile water and incubating at 37°C for 72 hours.

-

Treatment:

-

Pre-treat cells with varying concentrations of 5-OMN (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Following pre-treatment, add aggregated Aβ42 to a final concentration of 10 µM to the wells (except for the control group).

-

Incubate the plates for an additional 24 hours.

-

-

MTT Assay for Cell Viability:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: In Vivo Neuroprotection in an MPTP-Induced Parkinson's Disease Mouse Model

Objective: To evaluate the neuroprotective effect of 5-OMN on dopaminergic neuron loss and motor deficits in an MPTP-induced mouse model of Parkinson's disease.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

MPTP-HCl (Sigma-Aldrich)

-

This compound (5-OMN)

-

Saline solution

-

Apparatus for behavioral testing (e.g., rotarod, pole test)

-

Tyrosine Hydroxylase (TH) antibody for immunohistochemistry

Procedure:

-

Animal Groups:

-

Group 1: Vehicle control (Saline)

-

Group 2: MPTP only (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals)

-

Group 3: MPTP + 5-OMN (e.g., 50 mg/kg, p.o., daily for 7 days before and during MPTP administration)

-

Group 4: MPTP + 5-OMN (e.g., 100 mg/kg, p.o., daily for 7 days before and during MPTP administration)

-

-

Drug Administration: Administer 5-OMN or vehicle orally for 7 consecutive days. On day 8, administer MPTP or saline intraperitoneally.

-

Behavioral Testing (7 days post-MPTP):

-

Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall.

-

Pole Test: Place mice head-upward on top of a vertical pole and record the time to turn and descend.

-

-

Tissue Collection and Processing (14 days post-MPTP):

-

Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix in 4% paraformaldehyde.

-

Cryoprotect the brains in 30% sucrose solution.

-

Section the substantia nigra and striatum using a cryostat.

-

-

Immunohistochemistry:

-

Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.

-

Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

-

-

Data Analysis: Compare behavioral scores and neuronal counts between the different groups.

Part 4: Visualization of Signaling Pathways and Workflows

Signaling Pathway of Naringenin's Neuroprotective Action

Caption: Naringenin's dual action on antioxidant and anti-inflammatory pathways.

Experimental Workflow for In Vivo MPTP Model

Caption: Workflow for the MPTP-induced Parkinson's disease model.

Logical Relationship of Neuroprotective Mechanisms

Caption: Inhibition of key pathological processes by Naringenin.

References

- 1. mdpi.com [mdpi.com]

- 2. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naringenin: A prospective therapeutic agent for Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of naringenin against MPTP-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naringin treatment induces neuroprotective effects in a mouse model of Parkinson's disease in vivo, but not enough to restore the lesioned dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Naringenin and its Derivatives

Disclaimer: Extensive literature searches did not yield specific in vivo dosage information for 5-O-Methylnaringenin. The following data is based on studies of the parent compound, naringenin, and its glycoside, naringin. This information should be considered a foundational starting point for researchers and drug development professionals investigating this compound, as dosages are not directly transferable between different chemical entities. Further dose-finding and toxicology studies for this compound are imperative.

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its therapeutic potential is being explored in various disease models. This document provides a summary of reported in vivo dosages for naringenin and its glycoside naringin, along with generalized experimental protocols to guide future research on its derivatives like this compound.

Quantitative Data Summary

The following table summarizes the dosages of naringenin and its related compounds used in various in vivo studies. It is crucial to note the different animal models, administration routes, and study durations, as these factors significantly influence the effective dose.

| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| Naringenin | Mice | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent reduction in sleep latency and prolongation of sleep duration. | [3][4][5] |

| Naringenin | Rats | 184 µmol/kg | Oral | Single dose | Rapid transformation into sulfates and glucuronides. | [6] |

| Naringenin | Rats | 10 mg/L | - | - | Toxic effects observed at this high dose in amphibians. | [7] |

| Naringenin | Rats | >40 mg/individual | - | - | Toxicity reported at concentrations exceeding this amount. | [7] |

| Naringin | Rats | 42 mg/kg | Oral | Single dose | Higher exposure to naringin and its metabolite naringenin observed in aged rats. | [8][9] |

| Naringin | Beagle Dogs | 20, 100, 500 mg/kg/day | Oral | Up to 180 days | Dose-dependent increase in systemic exposure to naringin and naringenin; no significant accumulation. | [10] |

| Naringenin/ Hesperidin Mix | Rats | 50, 300, 2000 mg/kg | Oral | Single dose & 28 days | No acute oral toxicity observed; LD50 > 2000 mg/kg. | [11][12] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. These should be adapted and optimized for specific experimental designs.

Acute Toxicity and Sedative Effect Study in Mice

This protocol is based on studies investigating the sedative effects of naringenin.

Objective: To determine the acute toxicity and sedative effects of a test compound (e.g., this compound) in mice.

Materials:

-

Test compound (this compound)

-

Vehicle (e.g., distilled water with 0.9% NaCl and 0.5% Tween 80)

-

Thiopental sodium (inducing agent)

-

Male Swiss albino mice (25-30 g)

-

Standard laboratory equipment (syringes, needles, animal cages, etc.)

Procedure:

-

Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide mice into control and treatment groups (n=7 per group).

-

Compound Preparation: Prepare a stock solution of the test compound in the chosen vehicle.

-

Administration:

-

Administer the test compound intraperitoneally (i.p.) at desired doses (e.g., 5 and 10 mg/kg).

-

Administer the vehicle to the control group.

-

-

Induction of Sleep: 30 minutes after compound administration, induce sleep by injecting thiopental sodium (20 mg/kg, i.p.).

-

Observation:

-

Record the latency to sleep (time from thiopental injection to loss of righting reflex).

-

Record the duration of sleep (time from loss to recovery of the righting reflex).

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Pharmacokinetic Study in Rats

This protocol is a generalized procedure for evaluating the pharmacokinetic profile of a flavonoid.

Objective: To determine the pharmacokinetic parameters of a test compound after oral administration in rats.

Materials:

-

Test compound (this compound)

-

Vehicle for oral administration

-

Male Sprague-Dawley rats (200-250 g)

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

-

Animal Preparation: Fast rats overnight before the experiment but allow free access to water.

-

Compound Administration: Administer a single oral dose of the test compound (e.g., 50 mg/kg).

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of the test compound and its potential metabolites using a validated analytical method like HPLC-MS/MS.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

Visualizations

Experimental Workflow for In Vivo Sedative Effect Study

References

- 1. Pharmacokinetic, pharmacodynamic and formulations aspects of Naringenin: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the Sedative Activity of Naringenin: In Vivo Study with Pharmacokinetics and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the Sedative Activity of Naringenin: In Vivo Study with Pharmacokinetics and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. scielo.br [scielo.br]

- 8. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]

- 9. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-O-Methylnaringenin as a Potential Marker Compound in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylnaringenin is a naturally occurring flavonoid, specifically an O-methylated flavanone, that has been identified in various plant species. As a metabolite of naringenin, a well-studied flavonoid abundant in citrus fruits, this compound is gaining interest in the field of metabolomics as a potential biomarker. Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids, potentially leading to increased bioavailability and distinct biological activity. These application notes provide an overview of this compound's potential as a marker compound, along with detailed protocols for its extraction, quantification, and the exploration of its biological context. While research on this compound is still emerging, the methodologies and biological insights presented here are based on established principles for flavonoid analysis and the known activities of its parent compound, naringenin.

Potential Applications in Metabolomics

Due to its nature as a metabolite, this compound holds potential as a biomarker in several research areas:

-

Dietary Intake Marker: Its presence and concentration in biological fluids could serve as an indicator of the consumption and metabolism of naringenin-rich foods.

-

Pharmacokinetic Studies: Tracking the formation of this compound can provide insights into the metabolic fate of naringenin and the activity of catechol-O-methyltransferase (COMT) enzymes.

-

Disease Biomarker Discovery: Altered levels of this compound may be associated with specific physiological or pathological states, warranting investigation in disease-focused metabolomics studies.

-

Natural Product Research: Quantifying this compound in plant extracts is crucial for the standardization and quality control of herbal medicines and dietary supplements.

Quantitative Data Summary

Currently, there is limited published quantitative data specifically for this compound in various biological matrices. However, analytical methods developed for its parent compound, naringenin, can be adapted for its quantification. The following table summarizes typical parameters for the LC-MS/MS analysis of naringenin, which can serve as a starting point for method development for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Naringenin | 273.4 | 151.3 | -26 to -35 | 5 - 2500 | 5 |

| This compound (Predicted) | 287.1 | 167.0 / 152.0 | To be optimized | To be determined | To be determined |

Note: The precursor and product ions for this compound are based on its chemical structure and may require optimization.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (Plasma/Urine)

This protocol is adapted from established methods for flavonoid extraction and is suitable for the analysis of this compound in biological fluids.

Materials:

-

Plasma or urine samples

-

Internal Standard (IS) solution (e.g., hesperidin, 1 µg/mL in methanol)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma or urine samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

-

Add 10 µL of the internal standard solution.

-

-

Liquid-Liquid Extraction:

-

Add 500 µL of ethyl acetate to the microcentrifuge tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

-

Drying and Reconstitution:

-

Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds to dissolve the extract.

-

-

Analysis:

-

Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a starting point for the development of a sensitive and specific method for the quantification of this compound.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative or positive (to be optimized)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Precursor ion m/z 287.1 -> Product ions (e.g., 167.0, 152.0)

-

Internal Standard (Hesperidin): Precursor ion m/z 611.5 -> Product ion 303.3

-

-

Source Parameters (to be optimized):

-